

6-Amino-2-methoxypyrimidin-4-ol literature review

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Compound of Interest

Compound Name: 6-Amino-2-methoxypyrimidin-4-ol

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An In-depth Technical Guide on **6-Amino-2-methoxypyrimidin-4-ol** and Its Derivatives

This technical guide provides a comprehensive literature review of **6-Amino-2-methoxypyrimidin-4-ol**, a pyrimidine derivative of significant interest in chemical and pharmaceutical research. Due to the limited specific data on the parent compound, this review extends to its closely related analogs, particularly those with demonstrated biological activity, to offer a broader context for researchers, scientists, and drug development professionals. The pyrimidine scaffold is a foundational structure in numerous bioactive molecules, and understanding the synthesis, properties, and applications of this specific derivative and its analogs is crucial for advancing drug discovery.

Core Compound Properties

6-Amino-2-methoxypyrimidin-4-ol, also known as 6-Amino-2-methoxy-4(1H)-pyrimidinone, is a heterocyclic organic compound. Its fundamental properties are summarized below. A key study has highlighted its hydrated form, 6-amino-2-methoxypyrimidin-4(3H)one (HAMP), which was analyzed using single crystal X-ray diffraction. The presence of lattice water molecules in the crystal structure of HAMP is believed to enhance crucial physical properties such as stability and bioavailability.^[1]

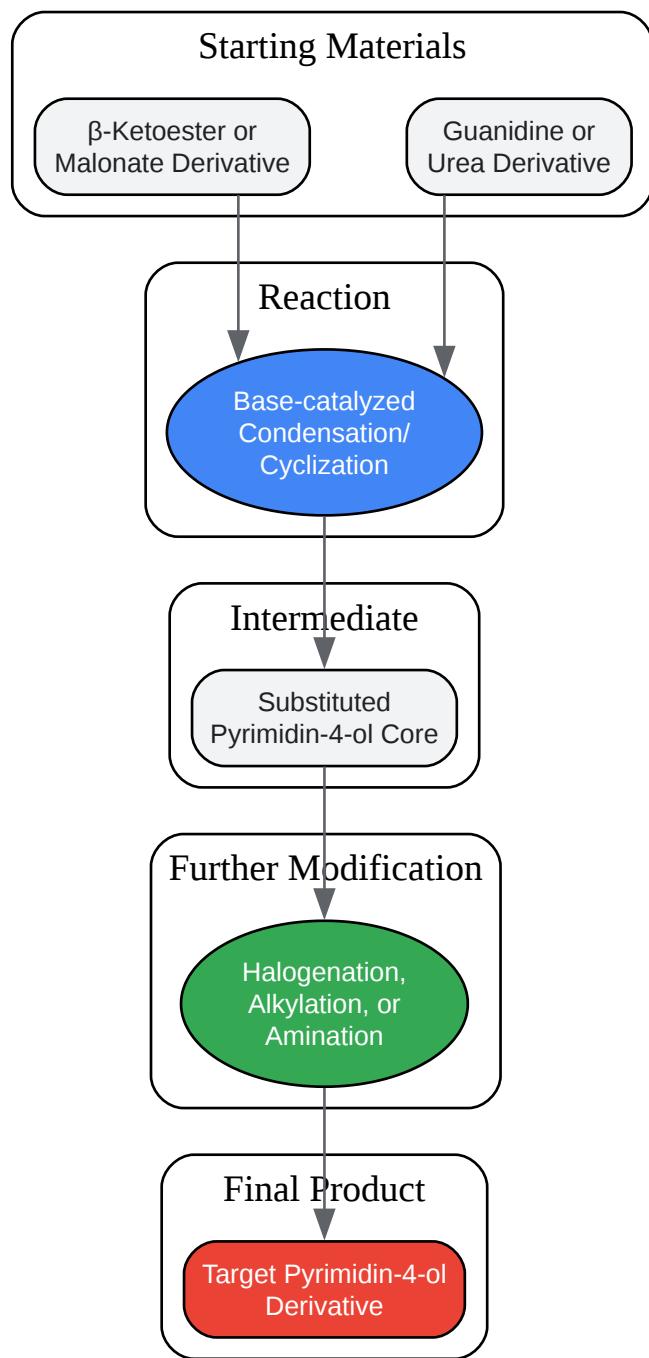
Property	Value	Reference
CAS Number	52386-29-5	[from search]
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[from search]
Molecular Weight	141.13 g/mol	[from search]
IUPAC Name	6-amino-2-methoxypyrimidin-4-ol	[from search]
Canonical SMILES	COC1=NC(N)=CC(O)=N1	[from search]
Physical Form	Hydrated single crystals (HAMP)	[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **6-Amino-2-methoxypyrimidin-4-ol** is not readily available in the reviewed literature, the synthesis of structurally similar and biologically active derivatives is well-documented. These methods provide a valuable template for the potential synthesis of the target compound.

General Synthesis Workflow for Pyrimidin-4-ol Derivatives

The synthesis of substituted pyrimidin-4-ol derivatives often involves the cyclization of a three-carbon component with a guanidine or urea derivative. The following diagram illustrates a generalized workflow based on synthetic routes for related compounds.



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Caption: Generalized synthesis workflow for pyrimidin-4-ol derivatives.

Experimental Protocol: Synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol (A Key Intermediate)

This protocol is adapted from the synthesis of precursors for selective FGFR4 inhibitors and serves as a representative example for this class of compounds.[2][3]

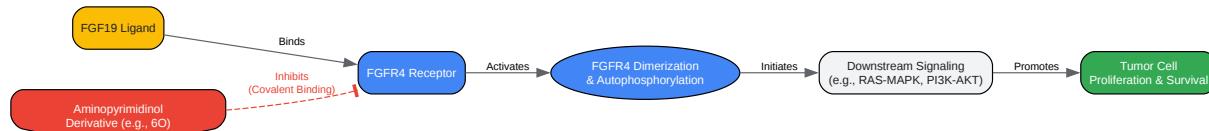
- Reaction Setup: A mixture of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq), a suitable benzyl bromide derivative (1.1 eq), and potassium carbonate (K_2CO_3 , 2.0 eq) is prepared in N,N-dimethylformamide (DMF).
- Reaction Conditions: The mixture is stirred at room temperature for 12 hours.
- Workup: The reaction mixture is diluted with ethyl acetate (EtOAc) and washed sequentially with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the desired intermediate.
- Final Step (Amination): The purified intermediate is then subjected to amination reactions to introduce the desired amino groups, leading to the final active compounds.

Biological Activity and Applications in Drug Discovery

Derivatives of aminopyrimidinols have emerged as potent and selective inhibitors of key biological targets, particularly in oncology.

FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)

Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase receptor that, when overexpressed and activated by its ligand FGF19, acts as a driver oncogene in various cancers, including hepatocellular carcinoma (HCC).[2][3] Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed as selective, irreversible inhibitors of FGFR4.[2][3] These compounds typically feature an acrylamide moiety that forms a covalent bond with a cysteine residue (Cys552) in the ATP-binding site of the FGFR4 kinase domain.[2]



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Caption: FGFR4 signaling pathway and inhibition by aminopyrimidinol derivatives.

Quantitative Biological Data

The inhibitory activity of aminopyrimidinol derivatives against FGFR kinases has been quantified through cell-free kinase assays. The data demonstrates high potency and selectivity for FGFR4 over other FGFR family members.[\[2\]](#)

Compound	Target	IC ₅₀ (nM)	Selectivity (FGFR4 vs FGFR1/2/3)	Reference
6A	FGFR4	190	1.5 – 8 fold	[2]
FGFR1		1565	[2]	
FGFR2		1149	[2]	
FGFR3		277	[2]	
6O	FGFR4	75.3	398 – 664 fold	[2]
FGFR1		>50,000	[2]	
FGFR2		35,482	[2]	
FGFR3		>30,000	[2]	
BLU9931 (Control)	FGFR4	26.8	~50 fold	[2]

Experimental Protocol: FGFR Kinase Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against FGFR kinases.[\[2\]](#)

- Assay Platform: Kinase assays are performed at a specialized facility (e.g., Reaction Biology Corporation).
- Compound Preparation: Test compounds are prepared in DMSO and serially diluted to achieve a range of concentrations.
- Kinase Reaction: The FGFR kinase, a suitable substrate (e.g., poly-Glu-Tyr), and ATP are combined in a reaction buffer.
- Incubation: The test compound is added to the reaction mixture and incubated at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
- Detection: The amount of phosphorylated substrate is quantified, typically using a radioactive ³³P-ATP filter-binding assay or a fluorescence-based method.
- Data Analysis: The percentage of kinase inhibition relative to a DMSO control is calculated for each compound concentration. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Conclusion

6-Amino-2-methoxypyrimidin-4-ol is a valuable heterocyclic compound whose full potential is still being explored. While detailed studies on the parent molecule are limited, research into its close structural analogs has yielded significant discoveries, particularly in the development of selective FGFR4 inhibitors for cancer therapy. The synthetic accessibility of the pyrimidin-4-ol core and the potent biological activity of its derivatives underscore the importance of this chemical scaffold in modern drug discovery. Further investigation into the synthesis, properties, and biological activities of **6-Amino-2-methoxypyrimidin-4-ol** itself is warranted to unlock new therapeutic opportunities.

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